molecular formula C12H7FN4O B14870950 7-(4-Fluorophenyl)pteridin-4-ol

7-(4-Fluorophenyl)pteridin-4-ol

Cat. No.: B14870950
M. Wt: 242.21 g/mol
InChI Key: UYUPUYXAXAIKIC-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)pteridin-4-ol is a pteridine derivative featuring a pteridin-4-ol core substituted with a 4-fluorophenyl group at the 7-position. Pteridine derivatives are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition and receptor modulation. The introduction of a fluorine atom at the para position of the phenyl ring enhances the compound’s electronic properties, such as electron-withdrawing effects, which can improve binding affinity to target proteins and metabolic stability .

Properties

Molecular Formula

C12H7FN4O

Molecular Weight

242.21 g/mol

IUPAC Name

7-(4-fluorophenyl)-3H-pteridin-4-one

InChI

InChI=1S/C12H7FN4O/c13-8-3-1-7(2-4-8)9-5-14-10-11(17-9)15-6-16-12(10)18/h1-6H,(H,15,16,17,18)

InChI Key

UYUPUYXAXAIKIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C(=O)NC=NC3=N2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Fluorophenyl)pteridin-4-ol typically involves the reaction of 4-fluoroaniline with pteridine-4-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 7-(4-Fluorophenyl)pteridin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

7-(4-Fluorophenyl)pteridin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)pteridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-(4-Fluorophenyl)pteridin-4-ol with structurally related pteridine and pyrimidine derivatives, focusing on substituent effects, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities
This compound Pteridin-4-ol 7-(4-Fluorophenyl) C₁₂H₈FN₃O High binding affinity (inferred)
6,7-Diphenylpteridin-4-ol (ZINC05156321) Pteridin-4-ol 6-Phenyl, 7-Phenyl C₁₈H₁₂N₃O Moderate RTA inhibition
6,7-Bis(3-fluorophenyl)pteridin-4-ol (ZINC05156324) Pteridin-4-ol 6-(3-Fluorophenyl), 7-(3-Fluorophenyl) C₁₈H₁₀F₂N₃O Enhanced electrostatic interactions
6,7-Bis(4-fluorophenyl)-1H-pteridin-4-one (ZINC08555900) Pteridin-4-one 6-(4-Fluorophenyl), 7-(4-Fluorophenyl) C₁₈H₁₀F₂N₃O Highest RTA binding affinity
2-(5-Chloro-2-fluorophenyl)pteridin-4-ol Pteridin-4-ol 2-(5-Chloro-2-fluorophenyl) C₁₂H₆ClFN₄O Altered solubility/metabolism
5-(2,4-Difluorophenyl)pyrimidin-4-ol Pyrimidin-4-ol 5-(2,4-Difluorophenyl) C₁₀H₆F₂N₂O Simplified scaffold; unknown activity

Key Findings

Substituent Position and Electronic Effects Fluorine Substitution: The para-fluorophenyl group in this compound enhances binding interactions compared to non-fluorinated analogues (e.g., ZINC05156321). Bis-fluorinated derivatives like ZINC05156324 and ZINC08555900 exhibit even stronger interactions due to increased electron withdrawal and optimized steric fit in enzyme active sites .

Core Structure Variations

  • Pteridin-4-ol vs. Pteridin-4-one : Oxidation of the hydroxyl group to a ketone (as in ZINC08555900) may enhance hydrogen-bonding capacity, contributing to its superior binding affinity against Ricin Toxin A (RTA) .
  • Pyrimidin-4-ol vs. Pteridin-4-ol : Simplification of the core to pyrimidin-4-ol () reduces molecular complexity but may limit target engagement due to fewer interaction sites .

Biological Activity Virtual screening data highlight that bis-fluorinated pteridine derivatives (ZINC05156324 and ZINC08555900) outperform mono-fluorinated or non-fluorinated analogues in RTA inhibition, with ZINC08555900 showing the highest binding energy (-132.3 kcal/mol) . The chloro-fluoro hybrid compound () lacks explicit activity data but is hypothesized to exhibit distinct pharmacokinetic profiles due to halogen-specific effects .

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